

# Unveiling the Natural Sources of Keto-Octadecadienoic Acids: A Technical Guide

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## Compound of Interest

Compound Name: *11-Keto-9(E),12(E)-octadecadienoic acid*

Cat. No.: *B1241146*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, analysis, and biological activities of keto-octadecadienoic acids (KODAs), with a primary focus on the well-documented 9-oxo and 13-oxo isomers. While the specific isomer **11-Keto-9(E),12(E)-octadecadienoic acid** is of interest, current scientific literature on its natural occurrence is limited. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways associated with these bioactive lipids.

## Natural Occurrence of Keto-Octadecadienoic Acids

Keto-octadecadienoic acids are oxidized derivatives of linoleic acid, an essential fatty acid. The position of the keto group and the configuration of the double bonds define the specific isomer. While several positional isomers exist, the 9-oxo and 13-oxo forms are the most studied in natural products.

### 11-Keto-9(E),12(E)-octadecadienoic Acid

The natural occurrence of **11-Keto-9(E),12(E)-octadecadienoic acid** is not well-documented in publicly available scientific literature. A single study published in 1999 reported its isolation from a fungus belonging to the genus *Trichoderma*. This novel fatty acid was found to enhance the fibrinolytic activity of endothelial cells[1]. However, detailed information regarding its

biosynthesis, quantification in *Trichoderma*, or presence in other natural sources is not readily available.

## 9-Oxo-10,12-octadecadienoic Acid (9-oxo-ODA) and 13-Oxo-9,11-octadecadienoic Acid (13-oxo-ODA)

In contrast to the 11-keto isomer, 9-oxo-ODA and 13-oxo-ODA have been identified and quantified in various plant sources, most notably in tomatoes (*Solanum lycopersicum*)<sup>[2][3][4][5][6]</sup>. The calyx of eggplant (*Solanum melongena*) is another reported source of 9-oxo-ODA<sup>[7][8]</sup>. These compounds are of significant interest due to their biological activities, particularly as potent agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)<sup>[5][9][10][11][12][13]</sup>.

## Quantitative Data Presentation

The concentration of 9-oxo-ODA and 13-oxo-ODA can vary depending on the plant tissue and processing methods. The following tables summarize the available quantitative data for these compounds in tomatoes.

Table 1: Quantification of 9-oxo-ODA and 13-oxo-ODA in Different Tomato Fruit Tissues

Tomato Tissue	9-oxo-ODA Concentration (µg/g of tissue weight)	13-oxo-ODA Concentration (µg/g of tissue weight)	Total oxo-ODAs (µg/g of tissue weight)
Peel	~0.2	Not specified individually	~0.2 <sup>[2]</sup>
Sarcocarp	~0.1	Not specified individually	~0.1 <sup>[2]</sup>
Gelatinous Tissue	Not specified individually	Not specified individually	Not specified individually

Note: The reported values are approximate and were determined in the 'Momotaro' tomato variety. Concentrations can be influenced by factors such as tomato cultivar, ripeness, and

processing methods.

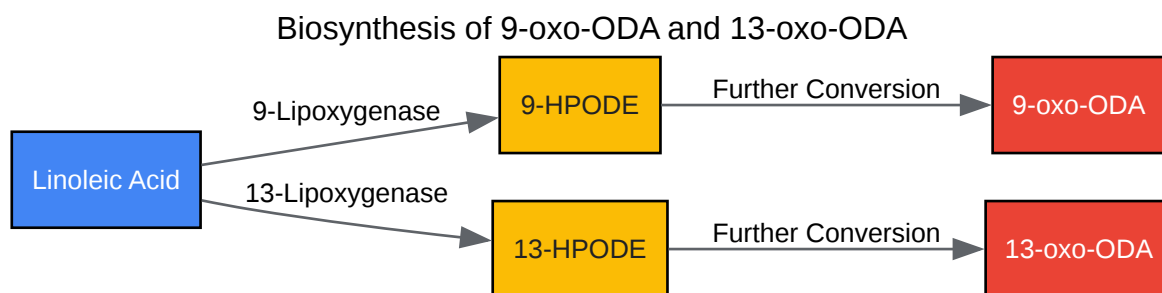
Table 2: Quantitative Analysis of Free Fatty Acids (FFAs) in Tomato Fruit Homogenogenized under Liquid Nitrogen

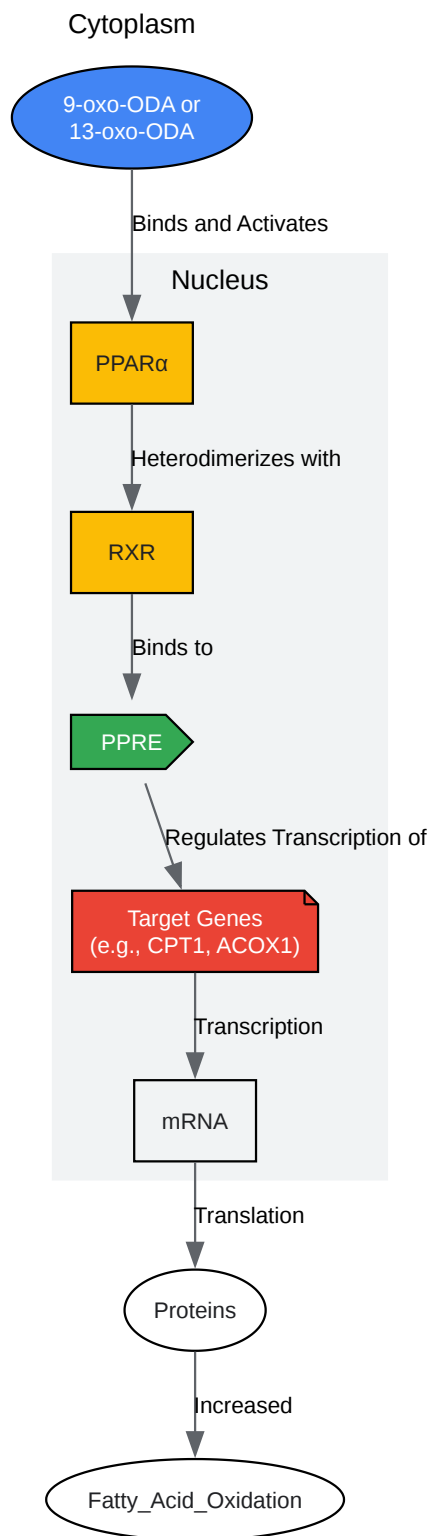
Fatty Acid	Gelatinous Tissue (µg/g fresh weight)	Sarcocarp (µg/g fresh weight)	Peel (µg/g fresh weight)
Palmitic acid (16:0)	10.3 ± 0.9	10.5 ± 0.7	19.3 ± 1.5
Palmitoleic acid (16:1)	0.4 ± 0.1	0.5 ± 0.0	1.1 ± 0.1
Stearic acid (18:0)	2.0 ± 0.2	2.1 ± 0.1	3.0 ± 0.2
Oleic acid (18:1)	2.2 ± 0.2	2.8 ± 0.2	5.5 ± 0.5
Linoleic acid (18:2)	10.5 ± 0.9	13.0 ± 0.9	29.8 ± 2.4
α-Linolenic acid (18:3)	3.3 ± 0.3	4.3 ± 0.3	11.2 ± 1.0

Data adapted from Takahashi et al. (2013)[4]. Values are mean ± SEM (n=6).

## Biosynthesis of 9-oxo-ODA and 13-oxo-ODA

The biosynthesis of 9-oxo-ODA and 13-oxo-ODA originates from linoleic acid, a common polyunsaturated fatty acid in plants. The initial step involves the oxidation of linoleic acid by lipoxygenase (LOX) enzymes. 9-LOX and 13-LOX activities lead to the formation of 9-hydroperoxy-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-octadecadienoic acid (13-HPODE), respectively. These hydroperoxides are then thought to be converted to the corresponding keto-dienes[2].



PPAR $\alpha$  Signaling Pathway Activated by oxo-ODAs[Click to download full resolution via product page](#)

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